molecular formula C19H21N5O3 B2781753 N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-99-3

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2781753
CAS RN: 483993-99-3
M. Wt: 367.409
InChI Key: OOGFVGFKZODDFF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as Compound 2, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Herbicidal Activity and Crystal Structure Compounds with similar structural motifs have been explored for their herbicidal activity. For instance, a study on a compound with a tetrazolyl and dimethoxyphenyl substitution demonstrated effectiveness in herbicidal activity. This suggests that N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide could potentially be explored within agricultural chemistry for developing new herbicides with specific action mechanisms (Liu et al., 2008).

Anticonvulsant and Antidepressant Effects The structural framework of tetrazoles and propanamides has been associated with central nervous system activities, including anticonvulsant and antidepressant effects. Research into N-Benzyl-3-[(Chlorophenyl) Amino] propanamides showed significant potential for use against generalized seizures, hinting at the therapeutic potential of structurally similar compounds in neurological disorders (Idris et al., 2011).

Cyclooxygenase Inhibition Another study focused on the synthesis and evaluation of compounds as cyclooxygenase-2 inhibitors, a crucial target for anti-inflammatory drugs. This highlights the potential of exploring N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide in the development of new anti-inflammatory agents, given its structural similarity to investigated compounds (Al-Hourani et al., 2016).

Antimicrobial Activity The modification of thiazole derivatives, including those similar in structural complexity to N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, has led to the discovery of compounds with notable antimicrobial activity. Such studies underscore the compound's potential utility in addressing microbial resistance through the development of new antimicrobial agents (Dawbaa et al., 2021).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12-5-4-6-13(9-12)10-15(18-21-23-24-22-18)19(25)20-14-7-8-16(26-2)17(11-14)27-3/h4-9,11,15H,10H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGFVGFKZODDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

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